Regioisomeric Differentiation: 4-Ethylamino vs. 2-Ethylamino Substitution Pattern Impacts Hydrogen Bonding Capacity
The target compound bears the ethylamino group at the 4-position of the pyrimidine ring, distinguishing it from its positional isomer N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide, which carries the ethylamino at the 2-position [1]. In the 4-ethylamino isomer (target), the two pyrimidine nitrogen atoms are adjacent to the ethylamino and methyl substituents respectively, creating a distinct hydrogen-bond donor/acceptor pattern. In the 2-ethylamino isomer, the ethylamino group sits between the two ring nitrogens, altering the electronic environment and potential tautomeric states [1]. This regioisomeric difference is critical for kinase inhibitor design, where pyrimidine nitrogen placement determines hinge-binding interactions and selectivity profiles [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 4-(ethylamino)-6-methylpyrimidine core (ethylamino at position 4; methyl at position 6; acetamide-linked amino group at position 2) |
| Comparator Or Baseline | Positional isomer: 2-(ethylamino)-6-methylpyrimidine core (ethylamino at position 2; methyl at position 6; acetamide-linked amino group at position 4) |
| Quantified Difference | No direct comparative bioactivity data available; structural difference is qualitative. Regioisomers are chemically distinct entities (different InChI Keys: VQWHKOBLUINYOD-UHFFFAOYSA-N vs. DYOHZYJCNRWSDE-UHFFFAOYSA-N) [1]. |
| Conditions | Structural analysis; no comparative bioassay data identified in public domain. |
Why This Matters
For SAR studies, the regioisomerically pure compound ensures reproducible target engagement geometries; substitution with a positional isomer changes the pharmacophore and invalidates SAR comparisons.
- [1] PubChem. (2026). N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide. PubChem Compound Summary, CID 52906542. National Center for Biotechnology Information. View Source
- [2] Bryant, J. et al. (2004). Chk-, Pdk- and Akt-inhibitory pyrimidines, their production and use as pharmaceutical agents. U.S. Patent Application US20040186128A1. View Source
